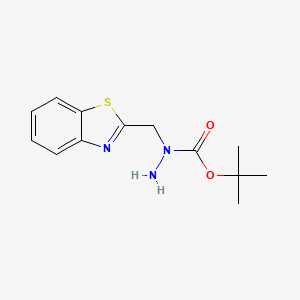
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide is a compound with the molecular formula C13H17N3O2S and a molecular weight of 279.3580 g/mol . This compound features a benzothiazole ring, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of 2-mercaptobenzothiazole with tert-butyl carbazate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or platinum complexes . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(1,3-benzothiazol-2-ylmethyl)(tert-butoxy)carbohydrazide can be compared with other benzothiazole derivatives, such as:
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Studied for its antimicrobial and anticancer properties.
Eigenschaften
Molekularformel |
C13H17N3O2S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-(1,3-benzothiazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16(14)8-11-15-9-6-4-5-7-10(9)19-11/h4-7H,8,14H2,1-3H3 |
InChI-Schlüssel |
ZYBLVXMAQGMELR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=NC2=CC=CC=C2S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)


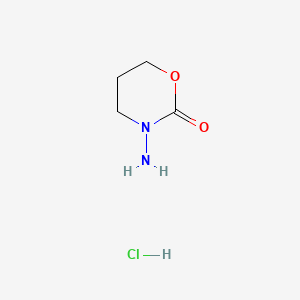
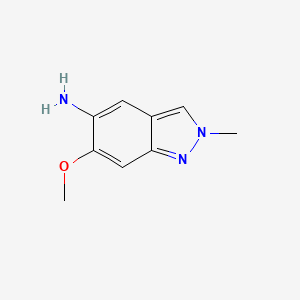
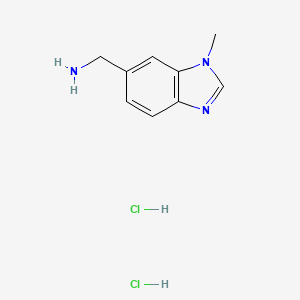
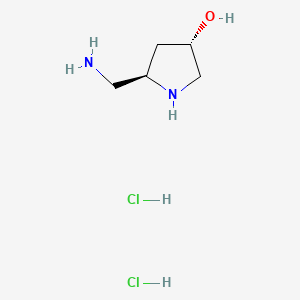


![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)

![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
